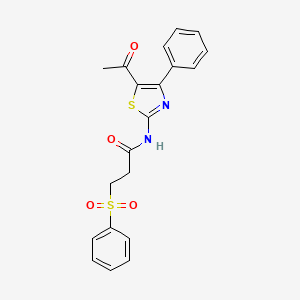

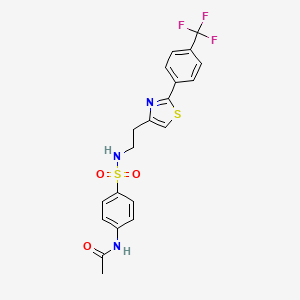

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(benzenesulfonyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides and related compounds has been explored in various studies. In one study, the synthesis involved the creation of high-affinity inhibitors of kynurenine 3-hydroxylase, with specific compounds demonstrating significant inhibitory activity in vitro and in vivo . Another research effort focused on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which were obtained through a series of reactions starting from benzenesulfonyl chloride and ethyl isonipecotate, leading to various intermediates and ultimately the target compounds . Additionally, the synthesis of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides was reported, with these compounds showing inhibition effects on acetylcholinesterase and carbonic anhydrase enzymes . Lastly, a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, with some derivatives exhibiting cytotoxic activities and inhibition of carbonic anhydrase isoforms .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. For instance, the N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were characterized by ^1H-NMR, IR, and mass spectral data . Molecular modeling and electronic structure calculations were also performed to support experimental findings and to understand the inhibition mechanism of the synthesized benzenesulfonamides against acetylcholinesterase and carbonic anhydrase enzymes .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the initial formation of intermediates through reactions with benzenesulfonyl chloride, followed by further transformations to yield the final sulfonamide derivatives. The reactivity of these compounds is influenced by the presence of the phenylsulfonyl group and the specific substituents on the aromatic rings, which can affect their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized sulfonamides are influenced by their molecular structures. The compounds are designed to exhibit drug-likeness properties, which include considerations of molecular weight, lipophilicity, and the potential for hydrogen bonding. These properties are crucial for the compounds' bioavailability and their ability to interact with biological targets, such as enzymes . The bioactivity studies on these compounds, including their cytotoxicity and enzyme inhibition profiles, are indicative of their potential as therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Interactions

Studies have explored the chemical and biological interactions of various thiazole derivatives, providing insights into their potential applications. The work by Ashby et al. focuses on the synthesis of thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl, evaluating their potential carcinogenicity in vitro, which can guide the understanding of the carcinogenic potential of similar compounds (Ashby et al., 1978). Similarly, the review by Ibrahim delves into the synthesis and biological applications of azolylthiazoles, shedding light on the multifaceted nature of thiazole derivatives in scientific research (Ibrahim, 2011).

Pharmacological Insights

Rosales-Hernández et al. discuss the (thio)urea and benzothiazole derivatives, highlighting their broad spectrum of biological activities and emphasizing their importance in medicinal chemistry. This review covers the chemical aspects of these compounds as potential therapeutic agents, highlighting their wide range of pharmacological activities (Rosales-Hernández et al., 2022).

Synthetic Methodologies

The synthesis and structural properties of various thiazole derivatives have been extensively studied, providing valuable insights into their chemical nature and potential applications. The work by Raut et al. on the synthesis and pharmacological evaluation of novel benzofused thiazole derivatives showcases their potential as antioxidant and anti-inflammatory agents, highlighting the versatility of these compounds in drug development (Raut et al., 2020).

Eigenschaften

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(benzenesulfonyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S2/c1-14(23)19-18(15-8-4-2-5-9-15)22-20(27-19)21-17(24)12-13-28(25,26)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCHVMOORIXZNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(benzenesulfonyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2518648.png)

![1-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2518660.png)

![4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile](/img/structure/B2518661.png)

![2-[(1-Adamantyloxy)methyl]oxirane](/img/structure/B2518666.png)

![8-isobutyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518668.png)